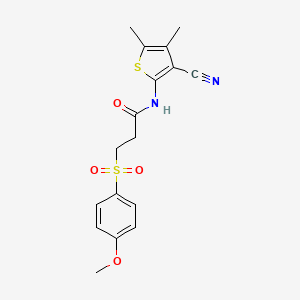
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C17H18N2O4S2 and its molecular weight is 378.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C16H19N3O3S, with a molecular weight of approximately 345.4 g/mol. The structural features include a thiophene ring, a cyano group, and a sulfonamide moiety which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available thiophene derivatives. The general synthetic route can be summarized as follows:
- Formation of Thiophene Derivative : Starting with 4,5-dimethylthiophene, the cyano group is introduced via nucleophilic substitution.
- Sulfonamide Formation : The sulfonamide group is added to the propanamide backbone through a coupling reaction.
- Purification : The final product is purified using recrystallization or chromatography techniques.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar structural motifs have demonstrated selective cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line Tested | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | HL-60 (Leukemia) | 5 | 10 |
| Compound B | HCT116 (Colorectal) | 12 | 8 |
| Target Compound | HSC-2 (Oral Cancer) | 8 | 9 |
CC50 refers to the concentration required to inhibit cell growth by 50%.
The proposed mechanisms of action for compounds in this class include:
- Induction of Apoptosis : Activation of caspases and mitochondrial depolarization leading to programmed cell death.
- Cell Cycle Arrest : Compounds have been shown to induce G2/M phase arrest in cancer cells, preventing further cell division.
- Reactive Oxygen Species (ROS) Generation : Increased oxidative stress within cancer cells leading to cell death.
Case Studies
A notable case study involved a series of experiments where this compound was tested against several human cancer cell lines. The results indicated significant cytotoxic effects particularly in leukemia and colorectal cancer models.
Experimental Setup
- Cell Culture : Human cancer cell lines were cultured under standard conditions.
- Treatment : Cells were treated with varying concentrations of the compound.
- Assessment : Cell viability was assessed using the MTT assay after 48 hours.
Propiedades
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c1-11-12(2)24-17(15(11)10-18)19-16(20)8-9-25(21,22)14-6-4-13(23-3)5-7-14/h4-7H,8-9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTIYEZBOACDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













